L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- is a derivative of L-Glutamine, an amino acid that plays a crucial role in various physiological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-Glutamine with 3,4-dihydro-2H-pyrrole under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the desired product is obtained. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods are designed to produce large quantities of the compound efficiently and cost-effectively. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. These interactions can lead to various physiological effects, such as changes in cell growth, metabolism, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- include:
- L-Alanyl-L-Glutamine
- L-Arginyl-L-Glutamine
- L-Glycyl-L-Glutamine
Uniqueness
What sets L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- apart from these similar compounds is its unique structural feature, the 3,4-dihydro-2H-pyrrol-5-yl group. This structural modification can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
113561-29-8 |
---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15N3O3/c10-7(13)4-3-6(9(14)15)12-8-2-1-5-11-8/h6H,1-5H2,(H2,10,13)(H,11,12)(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
NOGDSGMXMLEQES-LURJTMIESA-N |
Isomerische SMILES |
C1CC(=NC1)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(=NC1)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.